2-Chloro-3-iodopyridine
Overview
Description
2-Chloro-3-iodopyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H3ClIN and its molecular weight is 239.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Flazasulfuron : 2-Chloro-3-iodopyridine can be synthesized from 2-chloro-3-pyridinamine with an 80% yield, serving as an intermediate in the synthesis of flazasulfuron (Du Yi-hui, 2009).
Building Blocks for Medicinal Chemistry : The compound is involved in the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable for creating pentasubstituted pyridines in medicinal chemistry research (Yong-Jin Wu et al., 2022).
Chlorination of Nitrogen-containing Heterocycles : It's used in the chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals (Mengzhou Wang et al., 2016).
Synthesis of 2,3,4-Triheteroarylpyridines : A one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine leads to novel 2,3,4-triheteroarylpyridine scaffolds, including sterically hindered derivatives (Laura M. Daykin et al., 2010).
Functionalization of Trihalopyridines : It's used for the selective functionalization of 2,3,5-trihalopyridines at the 4 or 6 positions, providing new building blocks for pharmaceutical research and diverse new structures (Carla Bobbio & M. Schlosser, 2001).
Synthesis of Bis(buta-1,3-diynyl)pyridines : Sonogashira cross-coupling of 2-chloro-3-iodopyridines with buta-1,3-diynes is utilized in this process (V. N. Sorokoumov et al., 2011).
Palladium-Catalyzed Aminations : 2-Chloro-3-iodo- and 2-chloro-5-iodopyridine are used in palladium-catalyzed aminations with anilines, yielding excellent results for the arylamination of aryl iodides (B. Maes et al., 2002).
Isomerization of Halopyridines : The compound is involved in creating diverse structures through the isomerization of halopyridines, potentially benefiting various industries (M. Schlosser & Carla Bobbio, 2002).
Halogen Bonding in Crystal Packing : this compound-based complexes play a role in understanding halogen bonding and its impact on crystal packing (I. D. Gorokh et al., 2019).
Safety and Hazards
2-Chloro-3-iodopyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .
Relevant Papers
One relevant paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of 3-formyl (aza)indoles/benzofurans .
Mechanism of Action
Target of Action
2-Chloro-3-iodopyridine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis . The compound’s primary targets are the molecules it interacts with in chemical reactions, primarily due to the presence of both a reactive amine group and halogen atoms .
Mode of Action
The mechanism of action of this compound in chemical reactions is a cornerstone of its utility in various fields . This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, this compound acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .
Biochemical Pathways
The compound exhibits typical reactivity patterns of halogenated aromatics and amines . Its reactivity is further influenced by the presence of both electron-withdrawing and electron-donating groups, leading to a unique set of reactions and pathways that it can undergo . This reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .
Pharmacokinetics
The physical properties of this compound are noteworthy. It typically appears as a crystalline solid under standard conditions . The polar nature of the compound, owing to its halogen atoms and amine group, influences its solubility in various solvents, an important consideration in chemical synthesis and applications . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as an intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials . Its unique electronic properties affect its reactivity and interaction with other compounds, leading to the creation of new molecules with potential therapeutic significance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent used in the reaction .
Properties
IUPAC Name |
2-chloro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-5-4(7)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWSWGXNZDSHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370916 | |
Record name | 2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78607-36-0 | |
Record name | 2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-3-iodopyridine a valuable compound in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing various complex molecules, particularly heterocycles. Its value stems from the distinct reactivity of the chlorine and iodine substituents. These halogens can participate in diverse reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions. [, , ] This allows for the selective introduction of various substituents at the 2- and 3-positions of the pyridine ring. [, , ]
Q2: What are some examples of heterocyclic compounds synthesized using this compound?
A2: Researchers have successfully employed this compound in synthesizing a range of heterocyclic compounds, including:
- Benzo[4,5]furopyridines: All four possible isomers of this tricyclic heterocycle have been synthesized using palladium-mediated reactions starting from this compound and related derivatives. []
- Dipyrido[1,2-a:3',2'-d]imidazoles: These compounds, along with their benzo- and aza-analogues, have been synthesized via a tandem double palladium-catalyzed amination of this compound with aminoazines and -diazines. []
- Imidazo[4,5-b]pyridin-2-ones: These compounds, including both disubstituted and pseudosymmetrically disubstituted derivatives, can be synthesized through a series of palladium-catalyzed aminations and cyclization reactions starting from this compound. []
- Fused polyaromatic alkaloids: Researchers have utilized the reactivity of the iodine substituent in this compound for heteroring cross-coupling reactions, leading to the synthesis of compounds like perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes. []
Q3: Can you explain the “halogen-dance” phenomenon observed with this compound?
A3: "Halogen-dance" refers to the migration of a halogen atom on an aromatic ring. In the case of this compound, treatment with lithium diisopropylamide (LDA) at low temperatures leads to ortho-lithiation directed by the iodine atom. [] This is followed by a rapid ortho-migration of the iodine, resulting in a more stable iodolithiopyridine species. [] This phenomenon provides a valuable tool for regioselective functionalization of the pyridine ring, as the resulting lithiated species can react with various electrophiles. []
Q4: How is this compound typically synthesized?
A4: The synthesis of this compound involves a two-step process starting from 2-chloro-3-pyridinamine. [] The first step is diazotization, converting the amine group to a diazonium salt. [] Subsequently, the diazonium salt undergoes iodination to yield this compound with a yield of approximately 80%. [] The structure of the synthesized compound is confirmed using spectroscopic techniques like 1H NMR and IR. []
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